molecular formula C23H25N5O3 B2784556 3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251556-31-6

3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2784556
CAS No.: 1251556-31-6
M. Wt: 419.485
InChI Key: CAMOWZIPYWDGRJ-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound with a complex structure, comprising multiple functional groups such as methoxy, triazole, and benzamide moieties. This compound's potential biological activities and applications in medicinal chemistry and other scientific fields have drawn significant interest from researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves several steps:

  • Formation of the Triazole Ring: : This can be achieved through a Huisgen 1,3-dipolar cycloaddition, where an alkyne and azide react under copper-catalyzed conditions to form the 1H-1,2,3-triazole ring.

  • Introduction of the Piperidine Moiety: : This is generally achieved by nucleophilic substitution reactions where piperidine is reacted with appropriate electrophilic intermediates.

  • Methoxy Group Addition: : Typically, the methoxy group is introduced via methylation reactions involving methanol and a base.

  • Coupling Reactions: : The final compound is assembled through amide bond formation between the benzamide and the piperidine-triazole intermediates, often facilitated by carbodiimide coupling agents.

Industrial Production Methods

Scaling up the production involves optimizing these synthetic routes to ensure high yields and purity. Key considerations include:

  • Catalyst Selection: : Using efficient catalysts for cycloaddition and coupling reactions to increase reaction rates and selectivity.

  • Reaction Conditions: : Maintaining controlled temperatures and pressures to maximize yields while minimizing side reactions.

  • Purification Processes: : Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several chemical reactions:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidative conditions.

  • Reduction: : The triazole ring and other moieties can be hydrogenated under catalytic conditions.

  • Substitution: : Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.

  • Substitution: : Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

  • Oxidation: : Formation of hydroxylated or carbonyl derivatives.

  • Reduction: : Hydrogenated derivatives with saturated triazole rings.

  • Substitution: : Various substituted benzamide and triazole derivatives.

Scientific Research Applications

3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is investigated for its applications in several fields:

  • Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the development of new compounds.

  • Biology: : Potential bioactivity, including antimicrobial and antifungal properties, makes it a candidate for biological assays.

  • Medicine: : Explored for pharmacological properties, such as potential anti-inflammatory or anticancer effects.

  • Industry: : Utilized in the development of novel materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. The triazole and benzamide groups may bind to active sites, modulating the activity of these targets. Pathways affected could include signal transduction or metabolic processes, contributing to the compound's observed effects.

Comparison with Similar Compounds

Compared to other similar compounds:

  • N-(1-(1-(phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Lacks the methoxy group, which might affect its chemical reactivity and biological activity.

  • 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Positional isomer with potential differences in activity due to the position of the tolyl group.

This compound's unique combination of functional groups and the presence of the methoxy and o-tolyl substituents confer distinct chemical properties and potential biological activities, setting it apart from its analogs.

Properties

IUPAC Name

3-methoxy-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16-6-3-4-9-21(16)28-15-20(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-7-5-8-19(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMOWZIPYWDGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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